2-[(4-methoxyphenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
CAS No.:
Cat. No.: VC20069171
Molecular Formula: C19H18N6O2
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N6O2 |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 2-(4-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
| Standard InChI | InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-4-3-9-20-11-13)23-18(24-19(25)21-12)22-14-5-7-15(27-2)8-6-14/h3-11,17H,1-2H3,(H2,21,22,23,24) |
| Standard InChI Key | JSNWYMXOFAGDRW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CN=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrimido[1,2-a][1,3,] triazin-6-one family, characterized by a fused heterocyclic core. Its IUPAC name delineates key substituents: a 4-methoxyphenylamino group at position 2, a methyl group at position 8, and a pyridin-3-yl moiety at position 4. The molecular formula C₁₉H₁₈N₆O₂ corresponds to a molecular weight of 362.4 g/mol.
Key Structural Attributes:
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Pyrimido-Triazinone Core: The bicyclic system combines pyrimidine and triazine rings, creating a planar scaffold conducive to π-π stacking interactions.
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4-Methoxyphenylamino Substituent: The electron-donating methoxy group at the para position enhances solubility and may modulate electronic interactions with biological targets .
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Pyridin-3-yl Group: The nitrogen-rich pyridine ring introduces potential hydrogen-bonding sites, often critical for enzyme inhibition.
Synthetic Strategies
While explicit synthetic details for this compound are scarce, analogous methodologies from related systems provide a framework for its probable preparation.
Proposed Synthetic Pathway:
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Core Formation: Cyclocondensation of aminopyrimidine derivatives with triazine precursors under acidic or basic conditions.
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Substituent Introduction:
A representative reaction scheme might involve:
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Formation of the pyrimidine ring via Biginelli-like condensation.
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Oxidative cyclization to generate the triazinone core, potentially using iodobenzene diacetate (IBD) as observed in related oxadiazole syntheses .
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Sequential functionalization via palladium-catalyzed couplings to install substituents.
Characterization and Analytical Data
Characterization of such compounds typically employs multimodal spectroscopic and spectrometric techniques:
Spectroscopic Insights:
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¹H NMR: Key signals include the methoxy proton singlet (~δ 3.87 ppm), aromatic protons from substituted phenyl groups (δ 6.3–8.4 ppm), and NH resonances (δ 6.3–9.3 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (~1688 cm⁻¹), C=N (~1634 cm⁻¹), and C-O (~1241 cm⁻¹) confirm core functionalities .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks, with the molecular ion at m/z 363.4 aligning with the calculated mass.
Elemental Analysis:
Experimental values for analogous compounds show close agreement with theoretical calculations (e.g., C: 58.80% vs. 58.89% calculated) , validating synthetic purity.
Research Gaps and Future Directions
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Synthetic Optimization: Current routes lack yield and selectivity data. Flow chemistry or microwave-assisted synthesis could improve efficiency.
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In Vivo Studies: Preclinical testing is needed to evaluate pharmacokinetics and toxicity.
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Target Identification: Proteomic profiling could elucidate specific enzyme targets, guiding structure-activity relationship (SAR) studies.
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